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molecular formula C5H10 B3422776 2-Methyl-1-butene CAS No. 26760-64-5

2-Methyl-1-butene

Cat. No. B3422776
M. Wt: 70.13 g/mol
InChI Key: MHNNAWXXUZQSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179807B2

Procedure details

A solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF (0.5 M, 6.0 mL, 3.0 mmol) is added to a solution of 2-methyl-1-butene (210 mg, 3.0 mmol) in THF. The mixture is heated at reflux, under a nitrogen atmosphere for 12 hours and cooled. 1-(5-Bromo-3,6-diethylpyrazin-2-yl)-2,4-dimethoxybenzene (664 mg, 2.0 mmol), tetrakis(triphenylphosphine) palladium(0) (50 mg), and sodium hydroxide (3.0 M, 3.0 mL, 3.0 mmol) are added to the solution. The mixture is heated at 50 C for 12 hours and cooled. 30% Hydrogen peroxide (1 mL) is added, the solution stirred for 1 hour and the reaction mixture extracted with ether. The combined extracts are dried (sodium sulfate), filtered and concentrated. The residue is purified by flash chromatography, eluting with 40% ether in hexanes to give 1-[3,6-diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene (393 mg).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
1-(5-Bromo-3,6-diethylpyrazin-2-yl)-2,4-dimethoxybenzene
Quantity
664 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C12BC(CCC1)CCC2.[CH3:10][C:11]([CH2:13][CH3:14])=[CH2:12].Br[C:16]1[N:17]=[C:18]([CH2:34][CH3:35])[C:19]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][C:25]=2[O:32][CH3:33])=[N:20][C:21]=1[CH2:22][CH3:23].[OH-].[Na+].OO>C1COCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:34]([C:18]1[C:19]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][C:25]=2[O:32][CH3:33])=[N:20][C:21]([CH2:22][CH3:23])=[C:16]([CH2:10][CH:11]([CH3:12])[CH2:13][CH3:14])[N:17]=1)[CH3:35] |f:3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCC(CCC1)B2
Name
Quantity
210 mg
Type
reactant
Smiles
CC(=C)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-(5-Bromo-3,6-diethylpyrazin-2-yl)-2,4-dimethoxybenzene
Quantity
664 mg
Type
reactant
Smiles
BrC=1N=C(C(=NC1CC)C1=C(C=C(C=C1)OC)OC)CC
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under a nitrogen atmosphere for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 50 C for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography
WASH
Type
WASH
Details
eluting with 40% ether in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C(=NC(=C(N1)CC(CC)C)CC)C1=C(C=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 393 mg
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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